N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a substituted ethylamine moiety. Its molecular weight is estimated at ~402.6 g/mol (calculated by substituting methoxy groups in a dimethoxy analog with fluorine; see Section 2.1) .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N4O/c1-26(2)17-9-7-16(8-10-17)20(28-13-11-27(3)12-14-28)15-25-22(29)21-18(23)5-4-6-19(21)24/h4-10,20H,11-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJLTAQXFVYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(dimethylamino)benzaldehyde and 2,6-difluorobenzoyl chloride. These intermediates are then subjected to a series of reactions, including condensation, reduction, and amination, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- 2,6-Dimethoxybenzamide analog (CAS 946340-68-7): This compound replaces the fluorine atoms with methoxy groups, increasing molecular weight to 426.6 g/mol.
- Teflubenzuron (CAS 64628-44-0):
A urea-linked 2,6-difluorobenzamide insecticide. Unlike the target compound, teflubenzuron incorporates a 3,5-dichloro-2,4-difluorophenyl group, highlighting the importance of halogenation in pesticidal activity .
Ethylamine Moiety Modifications
- Compound 7 ():
Features tert-butyldimethylsilyl-protected hydroxyl groups on the ethyl chain. This structural variation, combined with the 2,6-difluorobenzamide core, demonstrates acaricidal activity, suggesting that hydrophobic silyl groups may enhance bioavailability or target interactions . - Furan-containing analog (CAS 877632-03-6): Substitutes the dimethylaminophenyl group with a furan ring and introduces a 4-fluorophenylpiperazine.
Key Observations :
Halogenation vs. Alkoxy Groups : Fluorine atoms in 2,6-difluorobenzamide likely improve lipid solubility and metabolic stability compared to methoxy groups, favoring membrane penetration in bioactive compounds .
Piperazine and Piperidine Derivatives : The 4-methylpiperazinyl group in the target compound may enhance water solubility and modulate receptor affinity, as seen in CNS-targeting drugs .
Silyl Protecting Groups : Compound 7’s tert-butyldimethylsilyl groups suggest a synthetic strategy to stabilize reactive intermediates, though their removal post-synthesis could affect bioavailability .
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and neurological disorders. Its structure suggests various biological activities due to the presence of a dimethylamino group and a piperazine moiety, which are known to interact with biological targets.
- Molecular Formula : C23H30N6O2
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
Research indicates that compounds similar to this compound exhibit inhibitory activity on histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression. The compound's ability to increase acetyl-histone levels suggests a mechanism that may induce cell cycle arrest and apoptosis in cancer cells .
Antitumor Activity
Studies have demonstrated that this compound exhibits potent antitumor effects. For instance:
- In vitro assays showed significant inhibition of cell proliferation in various cancer cell lines.
- In vivo studies using xenograft models indicated that the compound effectively reduced tumor size compared to controls, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The dimethylamino group may enhance blood-brain barrier penetration, facilitating central nervous system (CNS) activity .
Case Studies
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a favorable profile:
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide?
The synthesis typically involves a multi-step approach starting with 4-(dimethylamino)benzaldehyde. A hydroxyethylation step using agents like ethylene oxide or glycidol forms the intermediate, followed by coupling with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine). Purification often requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol/water mixtures. Critical parameters include pH control (~8–9) during amidation and inert gas protection to prevent oxidation of the dimethylamino group .
Q. How is the structural identity of this compound confirmed in academic research?
Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.1 ppm, aromatic F substituents).
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₇F₂N₃O).
- X-ray crystallography : For absolute configuration determination if single crystals are obtained (see related piperazine derivatives in ).
- Elemental analysis : To validate purity (>95%) .
Q. What in vitro assays are recommended for initial biological activity screening?
Common assays include:
- Kinase inhibition profiling : Use of ADP-Glo™ assays to test activity against kinases like EGFR or PI3K.
- Cell viability assays (MTT/CCK-8) : To assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).
- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors due to the 4-methylpiperazine moiety (see for analogous D3 receptor protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular models. Solutions include:
- Dose-response validation : Replicate studies across multiple labs using standardized protocols.
- Metabolite profiling : LC-MS to identify degradation products or active metabolites.
- Structural analogs comparison : Test derivatives (e.g., replacing 4-methylpiperazine with morpholine) to isolate pharmacophore contributions () .
Q. What computational strategies predict binding interactions with neurological targets?
- Molecular docking (AutoDock Vina) : Use crystal structures of D2/D3 receptors (PDB: 3PBL) to model piperazine interactions.
- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free energy calculations (MM-PBSA) : Quantify binding affinities for SAR optimization () .
Q. How does the 2,6-difluorobenzamide moiety influence solubility and metabolic stability?
- LogP analysis : The difluorobenzamide group increases lipophilicity (predicted LogP ~3.2), requiring formulation with cyclodextrins for in vivo studies.
- Microsomal stability assays : Human liver microsomes (HLMs) reveal CYP3A4-mediated oxidation at the piperazine nitrogen. Stabilization strategies include deuterium substitution at labile positions .
Q. What structural modifications enhance selectivity for CNS targets?
- Piperazine substitutions : Replace 4-methyl with 4-cyclopropyl to reduce off-target binding (see for hydroxyl-phenyl analogs).
- Fluorine positioning : 2,6-difluoro vs. 3,5-difluoro isomers show 10-fold differences in serotonin receptor affinity () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
